molecular formula C11H8BrNO2 B2840227 Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- CAS No. 131974-13-5

Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-

Cat. No.: B2840227
CAS No.: 131974-13-5
M. Wt: 266.094
InChI Key: WRHNHGYQHCGJLB-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- is a useful research compound. Its molecular formula is C11H8BrNO2 and its molecular weight is 266.094. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(3-phenyl-1,2-oxazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-6-10(14)9-7-15-13-11(9)8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHNHGYQHCGJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC=C2C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131974-13-5
Record name 2-bromo-1-(3-phenyl-1,2-oxazol-4-yl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to Ethanone, 2-bromo-1-(3-phenyl-5-isoxazolyl)-

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: Extensive searches of chemical databases and the scientific literature did not yield definitive information for the compound "Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-". However, a closely related and commercially available structural isomer, Ethanone, 2-bromo-1-(3-phenyl-5-isoxazolyl)- , is well-documented. This guide will focus on this confirmed isomer, as it is likely the compound of interest for research and development professionals.

Introduction

Ethanone, 2-bromo-1-(3-phenyl-5-isoxazolyl)-, a member of the α-haloketone and isoxazole families, is a valuable building block in synthetic organic chemistry. The presence of a reactive bromoacetyl group attached to a stable phenylisoxazole core makes it a versatile precursor for the synthesis of a wide range of more complex heterocyclic compounds. α-Haloketones are well-known for their high reactivity and are crucial intermediates in the formation of various biologically and pharmacologically significant molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this important isomer.

Chemical Identity and Molecular Structure

The fundamental identification of a chemical compound relies on its unique structure, which dictates its chemical formula and molecular weight.

Chemical Formula: C₁₁H₈BrNO₂

Molecular Weight: 266.09 g/mol [1]

CAS Number: 14731-14-7[1]

Synonyms: 2-Bromo-1-(3-phenylisoxazol-5-yl)ethanone[1][2]

Molecular Weight Breakdown
ElementSymbolAtomic Weight ( g/mol )CountTotal Weight ( g/mol )
CarbonC12.0111132.11
HydrogenH1.00888.064
BromineBr79.90179.90
NitrogenN14.01114.01
OxygenO16.00232.00
Total 266.09
2D Chemical Structure

Caption: 2D structure of 2-bromo-1-(3-phenyl-5-isoxazolyl)ethanone.

Synthesis and Experimental Protocols

The synthesis of α-bromo ketones is a well-established transformation in organic chemistry, typically achieved through the bromination of the corresponding ketone.

Conceptual Synthesis Workflow

A plausible and common method for the synthesis of the title compound involves the α-bromination of 1-(3-phenylisoxazol-5-yl)ethanone. This precursor can be synthesized through a [3+2] cycloaddition reaction.

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis Benzaldehyde_oxime Benzaldehyde oxime Cycloaddition [3+2] Cycloaddition Benzaldehyde_oxime->Cycloaddition Alkyne 3-Butyn-2-one Alkyne->Cycloaddition Precursor 1-(3-phenylisoxazol-5-yl)ethanone Cycloaddition->Precursor Bromination α-Bromination Precursor->Bromination Brominating_agent Brominating Agent (e.g., NBS, Br2) Brominating_agent->Bromination Final_Product Ethanone, 2-bromo-1-(3-phenyl-5-isoxazolyl)- Bromination->Final_Product

Sources

Bioactivity Potential of 3-Phenyl-4-Isoxazolyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the bioactivity potential of 3-phenyl-4-isoxazolyl ketone derivatives. This document is structured for researchers and drug development professionals, synthesizing chemical scaffold analysis, pharmacological targets, and experimental methodologies.

Technical Guide & Whitepaper

Executive Summary: The Scaffold Advantage

The 3-phenyl-4-isoxazolyl ketone moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from the unique electronic distribution of the isoxazole ring, which acts as a bioisostere for amide bonds and ester groups while providing a rigid linker that orients the C3-phenyl and C4-carbonyl substituents into specific hydrophobic pockets of target proteins.

Recent pharmacological evaluations have expanded the scope of this scaffold beyond traditional antimicrobial applications into high-value oncology targets (HSP90, VEGFR2) and epigenetic modulation (BET bromodomains).

Chemical Space & Structure-Activity Relationship (SAR)

The core pharmacophore consists of a central isoxazole ring substituted at the 3, 4, and 5 positions. The C4-carbonyl (ketone) is the critical "warhead," serving as a hydrogen bond acceptor and a reactive center for further functionalization.

The SAR Map

The biological activity of these derivatives is tightly controlled by the electronic and steric nature of substituents at three key positions.

SAR_Map Core 3-Phenyl-4-Isoxazolyl Ketone Core Pos3 Position 3: Phenyl Ring (The Anchor) Core->Pos3 Pos4 Position 4: Ketone/Carbonyl (The Warhead) Core->Pos4 Pos5 Position 5: Methyl/Aryl (The Modulator) Core->Pos5 Eff3 Hydrophobic Interaction (e.g., COX-2 Pocket) Pos3->Eff3 4-F/Cl subs increase potency Eff4 H-Bond Acceptor (Lysine Mimicry) Pos4->Eff4 Interacts with BET Bromodomains or HSP90 ATP pocket Eff5 Steric Bulk & Bioactivation (Metabolic Stability) Pos5->Eff5 5-Methyl prone to bioactivation (Enimine toxicity risk)

Figure 1: Structure-Activity Relationship (SAR) map of the 3-phenyl-4-isoxazolyl ketone scaffold.

Critical Substituent Effects
  • C3-Phenyl (The Anchor): Electron-withdrawing groups (e.g., 4-F, 4-Cl) on the phenyl ring significantly enhance antimicrobial and anti-inflammatory potency by increasing lipophilicity and improving fit into hydrophobic pockets (e.g., COX-2 active site).

  • C4-Ketone (The Warhead): The carbonyl oxygen acts as a crucial hydrogen bond acceptor. In epigenetic therapies, the 3,5-dimethylisoxazole motif acts as an acetyl-lysine mimic , competitively inhibiting BET bromodomains.

  • C5-Substituent (The Modulator): While a methyl group at C5 is common (derived from acetylacetone or ethyl acetoacetate), it introduces a metabolic liability. Oxidation of the C5-methyl can lead to reactive enimine intermediates , which may form glutathione adducts—a toxicity flag for drug development.

Therapeutic Applications & Mechanisms[1]

Oncology: HSP90 and VEGFR2 Inhibition

The most promising recent application of this scaffold is in cancer therapy.

  • HSP90 Inhibition: Derivatives such as 3,4-isoxazolediamides have shown nanomolar affinity for the ATP-binding pocket of Heat Shock Protein 90 (HSP90). The isoxazole ring mimics the adenosine ring of ATP, preventing the chaperone cycle required for folding oncogenic proteins (e.g., HER2, BCR-ABL).

  • VEGFR2 Inhibition: Isoxazole-based carboxamides and ureates have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suppressing tumor angiogenesis.

Epigenetics: BET Bromodomain Inhibition

The 3,5-dimethylisoxazole unit functions as a bioisostere for the acetylated lysine residues on histone tails.[1] By binding to the bromodomain and extra-terminal (BET) family of proteins (e.g., BRD4), these derivatives displace chromatin-bound proteins, downregulating oncogenes like c-Myc.

Antimicrobial: Efflux Pump Inhibition

Beyond standard DNA gyrase inhibition, specific derivatives like 4-acetyl-3-(4-fluorophenyl)-5-methylisoxazole have been identified as dual inhibitors of the S. aureusNorA efflux pump and human P-glycoprotein (P-gp). This activity reverses multidrug resistance (MDR) in bacterial pathogens.

Mechanism of Action: HSP90 Chaperone Cycle Blockade

The following diagram illustrates how 3-phenyl-4-isoxazolyl ketone derivatives disrupt the HSP90 chaperone cycle, leading to cancer cell apoptosis.

HSP90_MoA HSP90_Open HSP90 (Open Conformation) + Co-chaperones Complex_Active HSP90-ATP-Client Complex (Folding Active) HSP90_Open->Complex_Active ATP Binding Complex_Blocked HSP90-Isoxazole Complex (Folding Inactive) HSP90_Open->Complex_Blocked Isoxazole Binding (Displaces ATP) Client Oncogenic Client Protein (e.g., HER2, Raf-1) Client->Complex_Active ATP Binding Client->Complex_Blocked Isoxazole Binding (Displaces ATP) ATP ATP ATP->Complex_Active Inhibitor Isoxazole Derivative (Competitive Inhibitor) Inhibitor->Complex_Blocked Folding Protein Folding & Maturation Complex_Active->Folding Degradation Ubiquitination & Proteasomal Degradation Complex_Blocked->Degradation Client Destabilization Survival Tumor Cell Survival Folding->Survival Apoptosis Tumor Cell Apoptosis Degradation->Apoptosis

Figure 2: Mechanism of HSP90 inhibition by isoxazole derivatives, leading to proteasomal degradation of oncogenic client proteins.

Experimental Protocols

Synthesis: The 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride Route

This protocol describes the synthesis of a 4-benzoyl derivative, a common representative of this class.

Reagents:

  • 5-Methyl-3-phenylisoxazole-4-carbonyl chloride (1.0 eq)

  • Benzene or substituted arene (Solvent/Reactant)

  • Aluminum chloride (AlCl₃, 1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 5-methyl-3-phenylisoxazole-4-carbonyl chloride (10 mmol) in anhydrous DCM (20 mL).

  • Catalyst Addition: Cool the solution to 0°C. Add anhydrous AlCl₃ (12 mmol) portion-wise over 15 minutes.

  • Substrate Addition: Add the aromatic substrate (e.g., benzene, 10 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).

  • Quench: Pour the reaction mixture onto crushed ice/HCl. Extract with DCM (3 x 20 mL).

  • Purification: Wash the organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄. Purify via silica gel column chromatography.

Validation:

  • IR: Look for ketone C=O stretch ~1650–1670 cm⁻¹.

  • ¹H NMR: Confirm the presence of the isoxazole methyl singlet (~2.5–2.8 ppm) and aromatic protons.

Bioassay: HSP90 Fluorescence Polarization Binding Assay

To verify the affinity of the synthesized ketone derivative for HSP90.

  • Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40.

  • Tracer: Use FITC-labeled Geldanamycin (standard HSP90 inhibitor).

  • Incubation: Mix 10 nM HSP90 protein, 5 nM FITC-Geldanamycin, and varying concentrations of the isoxazole derivative (0.1 nM – 10 µM) in a 96-well black plate.

  • Measurement: Incubate for 3 hours at 4°C. Measure fluorescence polarization (Ex 485 nm / Em 530 nm).

  • Analysis: Plot mP values against log[concentration] to determine IC₅₀.

Safety & Toxicology Note

Bioactivation Warning: Researchers must be aware that 5-methyl-4-amino-isoxazoles (and related 4-carbonyl derivatives capable of metabolic reduction/amination) can undergo bioactivation. Hepatic enzymes (CYP450) may oxidize the C5-methyl group, forming a reactive enimine intermediate. This electrophile can covalently bind to glutathione (GSH) or cellular proteins, potentially causing idiosyncratic toxicity.

  • Mitigation Strategy: Replace the C5-methyl with a metabolically stable group (e.g., -CF₃, cyclopropyl) or block the metabolic soft spot during lead optimization.

References

  • Anticancer (HSP90): Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.[2] (2012). National Institutes of Health (NIH). Link

  • Antimicrobial (Efflux Pump): Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus NorA efflux pump.[3] (2015).[3] Organic & Biomolecular Chemistry. Link

  • Epigenetics (Bromodomain): 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands.[1] (2011).[1] Journal of Medicinal Chemistry. Link

  • Bioactivation Mechanism: Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles. (2012). Drug Metabolism and Disposition. Link

  • ACC Inhibition: Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. (2021).[4][5][6] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Scaffold Synthesis: 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. Sigma-Aldrich Product Specification. Link

Sources

Methodological & Application

Application Note: Nucleophilic Substitution Reactions of 4-(bromoacetyl)-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Bromoacetyl)-3-phenylisoxazole represents a high-value "linchpin" scaffold in medicinal chemistry. Its structural uniqueness lies in the juxtaposition of a stable, pharmacologically active isoxazole core with a highly reactive


-haloketone "warhead." This guide details the exploitation of the electrophilic bromoacetyl moiety to generate complex bis-heterocyclic libraries, specifically focusing on Hantzsch thiazole synthesis, imidazo[1,2-a]pyridine formation, and direct heteroatom alkylation.

Mechanistic Insight: The Electrophilic Warhead

The reactivity of 4-(bromoacetyl)-3-phenylisoxazole is dominated by the


-bromoacetyl group. The adjacent carbonyl group (

) and the electron-withdrawing isoxazole ring creates a significant partial positive charge (

) on the methylene carbon, making it exceptionally susceptible to nucleophilic attack (

).
Reactivity Profile
  • Primary Mode:

    
     displacement of the bromide leaving group.
    
  • Secondary Mode: Cyclocondensation (e.g., with amidines/thioamides) involving both the methylene carbon and the carbonyl oxygen.

  • Stability: The 3-phenylisoxazole core is robust under typical alkylation conditions (mild base, refluxing alcohols), allowing for chemoselective derivatization at the C-4 position.

Application I: Hantzsch Thiazole Synthesis

The most powerful application of this scaffold is the synthesis of isoxazolyl-thiazole hybrids. These bis-heterocycles are privileged structures in drug discovery, often exhibiting potent antimicrobial and anti-inflammatory profiles.

Reaction Logic

The reaction proceeds via the condensation of the


-haloketone with a thioamide or thiourea.
  • S-Alkylation: The sulfur atom of the thioamide attacks the

    
    -methylene carbon, displacing bromide.
    
  • Cyclization: The amide nitrogen attacks the carbonyl carbon.

  • Dehydration: Loss of water drives aromatization to the thiazole ring.

Pathway Visualization

HantzschMechanism Start 4-(Bromoacetyl)-3-phenylisoxazole Intermediate1 S-Alkylated Intermediate (Thioimidate) Start->Intermediate1 SN2 Attack (S -> C-Br) Thiourea Thiourea/Thioamide Thiourea->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization - HBr Product Isoxazolyl-Thiazole Hybrid Cyclization->Product - H2O (Aromatization)

Figure 1: Mechanistic pathway for the Hantzsch synthesis of thiazole derivatives.

Experimental Protocol: Synthesis of 2-Amino-4-(3-phenylisoxazol-4-yl)thiazole

Reagents:

  • 4-(Bromoacetyl)-3-phenylisoxazole (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute)

  • Sodium Acetate (Optional buffer)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-(bromoacetyl)-3-phenylisoxazole in 10 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of thiourea. The reaction is often spontaneous; however, gentle heating ensures completion.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (System: Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear, and a lower 
    
    
    
    fluorescent spot will appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • The hydrobromide salt of the product often precipitates directly.

    • Neutralization: Pour the mixture into 50 mL of ice-water and neutralize with 10%

      
       solution to pH 8.
      
    • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/DMF mixtures if necessary.

Application II: Synthesis of Fused Imidazo[1,2-a]pyridines

Reacting the scaffold with 2-aminopyridines yields imidazo[1,2-a]pyridines substituted with the isoxazole moiety. This reaction is critical for generating kinase inhibitor libraries.

Protocol: One-Pot Cyclization

Reagents:

  • 4-(Bromoacetyl)-3-phenylisoxazole (1.0 equiv)

  • 2-Aminopyridine (1.2 equiv)

  • Solvent: Ethanol or Acetonitrile

  • Base:

    
     (2.0 equiv)
    

Procedure:

  • Setup: Charge a reaction vial with 4-(bromoacetyl)-3-phenylisoxazole (1.0 mmol) and 2-aminopyridine (1.2 mmol) in Ethanol (5 mL).

  • Reaction: Reflux for 6–8 hours.

  • Mechanism: The exocyclic amine of the pyridine attacks the

    
    -haloketone, followed by cyclization of the ring nitrogen onto the carbonyl.
    
  • Workup: Evaporate the solvent. Resuspend the residue in water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Application III: Direct Heteroatom Alkylation ( )

This protocol is used to attach the isoxazole "warhead" to phenols or amines, often used to create PROTAC linkers or complex ether derivatives.

Protocol: Phenolic Ether Synthesis

Reagents:

  • Substituted Phenol (1.0 equiv)

  • 4-(Bromoacetyl)-3-phenylisoxazole (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Acetone or DMF

Procedure:

  • Activation: Stir the substituted phenol and

    
     in dry Acetone for 30 minutes at room temperature to generate the phenoxide anion.
    
  • Alkylation: Add 4-(bromoacetyl)-3-phenylisoxazole dropwise (dissolved in minimal acetone).

  • Completion: Stir at reflux (Acetone: 56°C) for 3–5 hours.

  • Workup: Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ). Evaporate the filtrate.
  • Crystallization: Triturate the residue with cold diethyl ether to obtain the solid product.

Data Summary & Troubleshooting

ParameterHantzsch Thiazole SynthesisImidazo[1,2-a]pyridinePhenolic Alkylation
Nucleophile Thiourea / Thioamide2-AminopyridinePhenol / Thiol
Solvent Ethanol / MethanolEthanol / AcetonitrileAcetone / DMF
Base None (or NaOAc)


/

Temp Reflux (78°C)Reflux (80°C)RT to 60°C
Typical Yield 80–95%70–85%85–95%
Key Issue Solubility of productRegioselectivity (rare)C- vs O-alkylation
Troubleshooting Guide
  • Lachrymatory Warning:

    
    -Bromo ketones are potent lachrymators. Always  handle in a fume hood.
    
  • Incomplete Reaction: If

    
     is slow (e.g., steric hindrance on the nucleophile), switch solvent to DMF and add catalytic Potassium Iodide (Finkelstein condition) to generate the more reactive 
    
    
    
    -iodo intermediate in situ.
  • Hydrolysis: Avoid aqueous bases during the reaction phase to prevent hydrolysis of the bromoacetyl group to the

    
    -hydroxy ketone.
    

References

  • Hantzsch Thiazole Synthesis Mechanism & Scope

    • Reaction of unsymmetrical

      
      -bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles.[1]
      
    • Source:

  • Synthesis of Isoxazole Derivatives (General Reactivity)

    • Preparation of 5-(bromomethyl)-3-phenylisoxazoles.[2] (Analogous reactivity pattern for halomethyl isoxazoles).

    • Source:

  • Imidazo[1,2-a]pyridine Synthesis via

    
    -Haloketones: 
    
    • Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 -Bromin
    • Source:

  • Nucleophilic Substitution of

    
    -Bromoacetyl Sydnones (Structural Analog): 
    
    • 4-Bromoacetyl-3-phenylsydnone: Crystal structure and substitution reactivity.
    • Source:

Sources

Application Note & Protocols: Strategic Amination of 2-bromo-1-(3-phenylisoxazol-4-yl)ethanone for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the amination of 2-bromo-1-(3-phenylisoxazol-4-yl)ethanone, a key α-bromo ketone intermediate in the synthesis of novel pharmaceutical agents. Due to the limited specific literature for this exact substrate, this guide synthesizes established principles of α-halo ketone reactivity with proven protocols for analogous structures. We present two primary, robust protocols: Direct Amination via SN2 Displacement and the Gabriel Synthesis for controlled primary amine installation. The guide delves into the mechanistic underpinnings, explains the rationale behind reagent and condition selection, and provides detailed, step-by-step workflows, characterization guidance, and troubleshooting solutions.

Introduction & Scientific Context

The 2-amino-1-(3-phenylisoxazol-4-yl)ethanone scaffold is of significant interest in medicinal chemistry. The isoxazole ring is a common pharmacophore, and the introduction of an α-amino ketone functionality opens pathways to a diverse range of bioactive molecules, including kinase inhibitors, antibacterial agents, and other therapeutic candidates. The synthetic linchpin for accessing these compounds is the efficient and selective amination of the corresponding α-bromo ketone precursor.

The primary challenge in this synthesis is controlling the reactivity of the α-bromo ketone, which is susceptible to nucleophilic attack. Direct amination with ammonia or primary amines can lead to over-alkylation, forming secondary and tertiary amines, as well as quaternary ammonium salts, which complicates purification and reduces the yield of the desired primary amine.[1] This guide provides methodologies to navigate these challenges, ensuring high-yield, selective synthesis of the target α-amino ketone.

Mechanistic Rationale: Nucleophilic Substitution at the α-Carbon

The core transformation is a bimolecular nucleophilic substitution (SN2) reaction. The carbon atom alpha (α) to the carbonyl group is rendered highly electrophilic by two key factors:

  • Inductive Effect: The adjacent electron-withdrawing carbonyl group polarizes the C-Br bond, increasing the partial positive charge on the α-carbon.

  • Transition State Stabilization: The incoming nucleophile attacks the α-carbon, and the developing negative charge in the transition state is stabilized by the adjacent π-system of the carbonyl group.[2]

This enhanced reactivity makes α-bromo ketones excellent substrates for SN2 reactions.[3][4] However, this same reactivity necessitates careful control over reaction conditions to prevent undesired side reactions.

Caption: General SN2 mechanism for amination.

Comparative Overview of Amination Strategies

Choosing the correct amination strategy depends on the desired product (primary, secondary, or tertiary amine) and the scale of the reaction.

Method Aminating Agent Key Advantages Primary Disadvantages Best For
Direct Amination Ammonia, R-NH₂, R₂NHSimple, one-step process.Risk of over-alkylation, difficult purification.[1]Synthesis of secondary/tertiary amines.
Gabriel Synthesis Potassium PhthalimideExclusively produces primary amines; avoids over-alkylation.[5][6][7]Two-step process; harsh deprotection conditions may be required.[5]Clean, high-yield synthesis of primary amines.
Copper-Catalyzed Various AminesAllows direct coupling of ketones and amines.[8]Requires catalyst and specific ligands; optimization may be needed.Broader substrate scope, including less reactive amines.

Detailed Experimental Protocols

Safety Precaution: 2-bromo-1-(3-phenylisoxazol-4-yl)ethanone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Direct Amination with a Primary Amine (e.g., Benzylamine)

This protocol is designed for the synthesis of a secondary amine, N-benzyl-2-amino-1-(3-phenylisoxazol-4-yl)ethanone.

Rationale: Using a primary amine as the nucleophile will displace the bromide. A non-nucleophilic base (e.g., K₂CO₃ or Et₃N) is added to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions.

  • Reagents & Materials:

    • 2-bromo-1-(3-phenylisoxazol-4-yl)ethanone (1.0 eq)

    • Benzylamine (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous Acetonitrile (CH₃CN)

    • Round-bottom flask, magnetic stirrer, condenser

    • Ethyl acetate, brine, saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator, silica gel for chromatography

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 2-bromo-1-(3-phenylisoxazol-4-yl)ethanone (1.0 eq) and anhydrous acetonitrile. Stir until fully dissolved.

    • Add anhydrous potassium carbonate (1.5 eq) to the solution.

    • Slowly add benzylamine (1.1 eq) dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

    • Once the starting material is consumed, cool the reaction to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.

Protocol 2: Gabriel Synthesis for Primary Amine Synthesis

This protocol is the method of choice for producing the primary amine, 2-amino-1-(3-phenylisoxazol-4-yl)ethanone, in high purity.

Rationale: The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate.[5][7] The phthalimide anion is an excellent nucleophile that attacks the α-bromo ketone. The resulting N-alkylated phthalimide is stable and does not undergo further alkylation.[6] The primary amine is then liberated in a subsequent deprotection step, typically using hydrazine.[9]

  • Reagents & Materials:

    • 2-bromo-1-(3-phenylisoxazol-4-yl)ethanone (1.0 eq)

    • Potassium Phthalimide (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Hydrazine monohydrate (N₂H₄·H₂O) (5.0 eq)

    • Ethanol (EtOH)

    • Dichloromethane (DCM), Hydrochloric acid (1M HCl)

    • Sodium hydroxide solution (1M NaOH)

  • Step-by-Step Procedure:

    Part A: Alkylation

    • Add 2-bromo-1-(3-phenylisoxazol-4-yl)ethanone (1.0 eq) and potassium phthalimide (1.1 eq) to a dry round-bottom flask.

    • Add anhydrous DMF to the flask under a nitrogen atmosphere.

    • Stir the mixture at 60-70 °C for 6-8 hours. Monitor reaction completion by TLC.

    • After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

    • The N-alkylated phthalimide intermediate will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. This intermediate can often be used in the next step without further purification.

    Part B: Hydrazinolysis (Deprotection)

    • Suspend the dried N-alkylated phthalimide intermediate in ethanol in a round-bottom flask.

    • Add hydrazine monohydrate (5.0 eq) to the suspension.

    • Reflux the mixture for 4-6 hours. A thick white precipitate (phthalhydrazide) will form.[5]

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Add 1M HCl to the residue and stir for 30 minutes to dissolve the desired amine and keep the phthalhydrazide as a solid.

    • Filter off the phthalhydrazide precipitate and wash it with a small amount of 1M HCl.

    • Transfer the filtrate to a separatory funnel and wash with dichloromethane (2x) to remove any non-basic impurities.

    • Cool the aqueous layer in an ice bath and carefully basify with 1M NaOH until pH ~10-11.

    • Extract the liberated primary amine with dichloromethane or ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the target primary amine.

Experimental Workflow Diagram

Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification start Dissolve α-bromo ketone in anhydrous solvent add_reagents Add base (if needed) and aminating agent start->add_reagents heat Heat reaction to specified temperature add_reagents->heat tlc Monitor progress by TLC heat->tlc tlc->heat Continue heating if reaction incomplete cool Cool to room temperature tlc->cool Reaction complete filter_solid Filter solids (e.g., base, byproducts) cool->filter_solid concentrate Concentrate filtrate (Rotary Evaporator) filter_solid->concentrate extract Liquid-Liquid Extraction (e.g., EtOAc/Water) concentrate->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry final_concentrate Concentrate in vacuo dry->final_concentrate purify Flash Column Chromatography final_concentrate->purify end_node Pure α-amino ketone purify->end_node

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2-Bromo-1-(3-phenyl-4-isoxazolyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-BR-STAB-001 Priority: High (Reactive Intermediate / Lachrymator) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Stability Paradox

Welcome to the technical support center. You are working with 2-bromo-1-(3-phenyl-4-isoxazolyl)ethanone , a highly reactive


-bromoketone intermediate.

The Core Problem: This molecule is designed to be an electrophile (often for thiazole or imidazole synthesis). However, the very features that make it a good reagent—the electron-withdrawing isoxazole ring coupled with the polarizable C-Br bond—make it structurally vulnerable to autocatalytic decomposition .

The "Death Spiral" Mechanism:

  • Initiation: Trace moisture hydrolyzes the C-Br bond.

  • Release: This generates the

    
    -hydroxy ketone and Hydrogen Bromide (HBr).
    
  • Acceleration: HBr is a strong acid that catalyzes further enolization of the remaining ketone, exponentially speeding up hydrolysis and polymerization.

Critical Stability Factors (The "Why")

To prevent decomposition, you must control the three thermodynamic enemies of


-haloketones: Light, Moisture, and Acid. 
Mechanism of Decomposition

The isoxazole ring at the C4 position is electron-withdrawing. This pulls electron density away from the carbonyl carbon, making the


-protons more acidic and the carbonyl more susceptible to nucleophilic attack by water.

DecompositionCycle Target Target Molecule (α-Bromoketone) Radical Radical Species (Darkening/Tars) Target->Radical Homolytic Cleavage HBr HBr (Acid) Target->HBr Byproduct Hydroxy α-Hydroxy Ketone (Impurity) Target->Hydroxy Hydrolysis Light UV Light / Heat Light->Target Water Atmospheric Moisture Water->Target HBr->Target Autocatalysis (Acid promotes enolization)

Figure 1: The Decomposition Cycle. Note the red arrow indicating HBr autocatalysis, which is the primary cause of rapid shelf-life degradation.

Storage & Handling SOP (The "How")

Do not treat this compound like a standard organic solid. Follow this strict protocol to maintain >98% purity.

The "Golden Rules" of Storage
ParameterRequirementScientific Rationale
Temperature -20°C (Freezer) Kinetic suppression of hydrolysis and elimination reactions.
Atmosphere Argon or Nitrogen Displaces oxygen (radical scavenger) and humidity.
Container Amber Glass + Parafilm Amber glass blocks UV light (prevents photolysis). Parafilm/Teflon tape prevents moisture ingress.
Desiccant Required Store the vial inside a secondary jar containing Drierite or Silica Gel.
Handling Workflow
  • Equilibration: Allow the freezer vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the solid.

  • Inert Weighing: If possible, weigh inside a glovebox or under a funnel with a gentle stream of nitrogen.[1]

  • Tooling: Use glass or stainless steel spatulas. Avoid metal spatulas that show signs of rust (iron salts can catalyze decomposition).

Troubleshooting & FAQs

Q1: The solid has turned from off-white to green/brown. Is it usable?

  • Diagnosis: This indicates HBr release and subsequent polymerization (formation of conjugated tars).

  • Action:

    • Light Brown:[2] Purify immediately (see Section 5).

    • Dark Brown/Black Oil: Discard. The acidity likely degraded the isoxazole ring as well.

Q2: My eyes start burning when I open the vial. Is this normal?

  • Answer: Yes, but it indicates a breach of containment.

  • Technical Detail:

    
    -Bromoketones are potent lachrymators  (tear agents) because they alkylate TRPA1 channels in sensory nerves.
    
  • Safety Protocol: Handle only in a functioning fume hood. If the solid is "fuming" visibly, it is releasing HBr gas—neutralize immediately.

Q3: Can I dry the compound in an oven?

  • Answer: ABSOLUTELY NOT.

  • Reasoning: Heat accelerates the elimination of HBr.

  • Correct Method: Dry in a vacuum desiccator over

    
     or KOH pellets at room temperature. The KOH helps neutralize acidic vapors.
    

Q4: I see a new spot on TLC at the baseline. What is it?

  • Answer: Likely the

    
    -hydroxy ketone (from hydrolysis) or the isoxazole acid (if the side chain cleaved).
    
  • TLC Tip: Run TLC in Hexane:Ethyl Acetate (3:1). The bromide usually runs high (

    
     ~0.6-0.8), while hydrolysis products trail significantly (
    
    
    
    < 0.3).

Emergency Rescue: Purification Protocol

If your compound has degraded (purity <90%), use this recrystallization method. Avoid column chromatography on silica gel if possible, as the slight acidity of silica can degrade the compound further during the run.

Preferred Method: Recrystallization
  • Solvent System: Ethanol (absolute) or Ethanol/Hexane mixture.

  • Note: Avoid methanol if possible (nucleophilic attack is faster than ethanol).

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of warm (not boiling) ethanol (approx 40-50°C).

  • Optional: If the solution is dark, treat with activated charcoal for 2 minutes, then filter warm through Celite.

  • Add Hexane dropwise until a slight turbidity persists.

  • Cool slowly to room temperature, then to -20°C.

  • Filter crystals rapidly and wash with cold Hexane.

  • Dry under high vacuum immediately.

Decision Tree for Handling

HandlingLogic Start Assess Compound State Color Color Check Start->Color White White/Pale Yellow Color->White Pass Brown Brown/Green/Oily Color->Brown Fail Smell Acrid Smell (HBr)? White->Smell Action2 Recrystallize (EtOH) Avoid Silica Column Brown->Action2 Mild Action3 Discard (Hazmat) Brown->Action3 Severe YesSmell High HBr Levels Smell->YesSmell Degrading NoSmell Neutral Smell->NoSmell Clean YesSmell->Action2 Action1 Use Immediately or Freeze (-20°C) NoSmell->Action1

Figure 2: Operational decision tree for assessing compound viability.

References

  • NIST Chemistry WebBook. Ethanone, 2-bromo-1-(3-bromophenyl)- (Analogous Stability Data).[3] National Institute of Standards and Technology.[3] [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanone (Handling of Phenacyl Bromides).[Link]

  • Organic Chemistry Portal.Synthesis of

    
    -Bromoketones (Mechanistic Background).[Link]
    

Sources

Validation & Comparative

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the unambiguous structural elucidation of novel synthetic compounds is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for providing detailed information about the molecular architecture of organic compounds. This guide offers a comprehensive analysis of the ¹H NMR spectrum of Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- , a heterocyclic ketone with potential applications in pharmaceutical development.

This document moves beyond a mere recitation of spectral data, providing a comparative analysis against alternative characterization methods, and grounding the interpretation in the fundamental principles of NMR spectroscopy. The insights presented herein are curated to empower researchers to confidently identify and characterize this and structurally related molecules.

The Predicted ¹H NMR Spectrum: A Detailed Interpretation

Table 1: Predicted ¹H NMR Spectral Data for Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Influencing Factors
H-5 (Isoxazole ring)~8.8 - 9.2Singlet (s)1HAnisotropy of the adjacent carbonyl group and the isoxazole ring's electronic nature.[1]
Phenyl protons (ortho)~7.7 - 7.9Multiplet (m)2HDeshielding effect of the isoxazole ring.
Phenyl protons (meta, para)~7.4 - 7.6Multiplet (m)3HStandard aromatic proton chemical shifts.[2]
-CH₂Br (Methylene)~4.4 - 4.6Singlet (s)2HStrong deshielding due to the adjacent electron-withdrawing carbonyl group and the bromine atom.[3][4]
Causality Behind the Chemical Shifts:
  • The Isoxazole H-5 Proton: The proton at the 5-position of the isoxazole ring is expected to be the most downfield signal in the spectrum, appearing as a sharp singlet. Its significant deshielding arises from the cumulative electron-withdrawing effects of the ring nitrogen and oxygen atoms, and the strong anisotropic effect of the adjacent ketone carbonyl group. Studies on similar 3-phenylisoxazole-4-carboxylate derivatives show the H-5 proton resonating at approximately 9.01 ppm.[1]

  • The Phenyl Group Protons: The five protons of the phenyl group at the 3-position will resonate in the aromatic region. The two ortho protons are expected to be slightly more deshielded than the meta and para protons due to their closer proximity to the isoxazole ring. This will likely result in a complex multiplet.

  • The α-Bromo Methylene Protons: The two protons of the methylene group adjacent to the bromine atom and the carbonyl group will appear as a singlet. The powerful electron-withdrawing nature of both the carbonyl oxygen and the bromine atom significantly deshields these protons, shifting their resonance downfield into the range of 4.4-4.6 ppm. This is a characteristic chemical shift for α-haloketones.[3][4]

Visualizing the Structure and its ¹H NMR Correlations

To further clarify the relationship between the molecular structure and its ¹H NMR spectrum, the following diagram illustrates the key proton environments.

Caption: Molecular structure with key proton assignments.

Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is indispensable, a multi-faceted analytical approach provides the most robust structural confirmation. Here’s a comparison with other common techniques:

Table 2: Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations
¹H NMR Detailed proton environment, connectivity (via coupling), and stoichiometry (via integration).Unambiguous structural elucidation for many organic molecules.Can be complex for molecules with many overlapping signals. Requires deuterated solvents.
¹³C NMR Number and type of carbon atoms (aliphatic, aromatic, carbonyl, etc.).Complements ¹H NMR by providing the carbon skeleton.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. Does not typically show coupling to protons unless specifically decoupled.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula (with high resolution MS).Does not provide detailed structural connectivity. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-Br, aromatic C-H).Quick and easy to perform. Good for identifying key functional groups.Provides limited information on the overall molecular structure.
Synergistic Power: A Combined Approach

The most trustworthy structural assignment comes from the synergistic use of these techniques. For instance, IR spectroscopy can quickly confirm the presence of the carbonyl group (strong absorption around 1700 cm⁻¹) and the C-Br bond. Mass spectrometry will confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound. ¹³C NMR will show the expected number of carbon signals, including the carbonyl carbon (typically >190 ppm)[5]. Finally, ¹H NMR provides the detailed map of the proton framework, allowing for the complete and confident assembly of the molecular puzzle.

Experimental Protocol for ¹H NMR Spectroscopy

To ensure the acquisition of a high-quality ¹H NMR spectrum for Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-, the following protocol is recommended:

  • Sample Preparation:

    • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple residual solvent peak.

    • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of CDCl₃ in a clean, dry NMR tube.

    • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for chemical shift referencing (δ = 0.00 ppm).[6] Modern spectrometers can also use the residual solvent peak for referencing.

  • NMR Instrument Parameters (400 MHz Spectrometer):

    • Pulse Sequence: A standard one-pulse experiment is typically sufficient.

    • Spectral Width: A spectral width of at least 12 ppm is recommended to encompass all proton signals.

    • Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Integration: Integrate all signals to determine the relative ratios of the different types of protons.

    • Peak Picking: Identify the chemical shift of each signal.

Workflow for Structural Elucidation

The logical flow for confirming the structure of a novel compound like Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- is visualized below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structural Confirmation synthesis Synthesize Compound purification Purify (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (Confirm MW & Formula) purification->ms ir IR Spectroscopy (Identify Functional Groups) purification->ir nmr ¹H & ¹³C NMR (Determine Connectivity) purification->nmr elucidation Final Structural Elucidation ms->elucidation ir->elucidation nmr->elucidation

Caption: A typical workflow for compound characterization.

Conclusion

The ¹H NMR spectrum of Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- offers a wealth of structural information that is critical for its unambiguous identification. By understanding the expected chemical shifts, multiplicities, and integration values, and by corroborating this data with other analytical techniques such as ¹³C NMR, MS, and IR, researchers can be highly confident in their structural assignments. This guide provides the foundational knowledge and practical protocols to effectively utilize ¹H NMR spectroscopy in the characterization of this and other novel heterocyclic compounds, thereby ensuring the integrity and progression of research and development endeavors.

References

  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • CORE. (n.d.). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3+2] cycloaddition. Retrieved from [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13731-13741.
  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.
  • The Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]

  • Al-Majid, A. M. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(9), 6179-6266.
  • JOCPR. (2016). Synthesis and characterization of some novel isoxazolyl-1,3-thiazolidin-4-ones. Journal of Chemical and Pharmaceutical Research, 8(2), 780-782.
  • ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1547-1554.
  • CDN. (2023). Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • SciSpace. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. Retrieved from [Link]

  • Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(3-bromophenyl)ethan-1-one. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Retrieved from [Link]

Sources

Comparative Analysis of Mass Spectrometry Fragmentation for 2-bromo-1-(3-phenylisoxazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and synthetic chemistry, the unambiguous structural characterization of novel chemical entities is paramount. 2-bromo-1-(3-phenylisoxazol-4-yl)ethanone is a heterocyclic ketone that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. Its structure, featuring a phenylisoxazole core, a carbonyl group, and a reactive bromo-acetyl moiety, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, purity assessment, and metabolite identification.

This guide provides a comprehensive, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-bromo-1-(3-phenylisoxazol-4-yl)ethanone. As direct experimental data for this specific compound is not widely published, this analysis is built upon the foundational principles of mass spectrometry and supported by fragmentation data from structurally analogous compounds. We will explore the characteristic cleavages dictated by the ketone, the bromine atom, and the phenylisoxazol ring system. Furthermore, we will objectively compare the utility of mass spectrometry with alternative analytical techniques, such as NMR and IR spectroscopy, for the holistic characterization of this molecule, providing researchers with a robust framework for their analytical workflows.

Experimental Protocols: Acquiring Mass Spectra via GC-MS

The acquisition of a high-quality mass spectrum is foundational to any structural elucidation effort. For a semi-volatile compound like 2-bromo-1-(3-phenylisoxazol-4-yl)ethanone, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method, offering both separation and structural analysis.

Step-by-Step GC-MS Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate. Ensure the sample is fully dissolved to prevent injector contamination.

  • Instrumentation: Utilize a standard capillary GC-MS system equipped with an electron ionization (EI) source.

  • GC Conditions:

    • Injector: Set to 250°C in splitless mode to maximize sensitivity.

    • Column: A common choice is a 30 m x 0.25 mm i.d. column with a 0.25 µm film of 5% phenyl-methylpolysiloxane.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase temperature at a rate of 20°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.[1]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragment ions and the molecular ion.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve ~1 mg/mL in Dichloromethane Inject 1 µL Injection (Splitless, 250°C) Prep->Inject Column Separation on 5% Phenyl-Methylpolysiloxane Column Inject->Column Elute Analyte Elutes Column->Elute Ionize EI Ionization (70 eV, 230°C) Elute->Ionize Analyze Quadrupole Mass Analyzer (m/z 40-400) Ionize->Analyze Detect Electron Multiplier Detector Analyze->Detect Data Generate Mass Spectrum Detect->Data

Caption: A typical workflow for the analysis of a semi-volatile organic compound using GC-MS.

Results and Discussion: Predicted Fragmentation Pattern

The fragmentation of 2-bromo-1-(3-phenylisoxazol-4-yl)ethanone (C₁₁H₈BrNO₂, Monoisotopic Mass: 264.97 Da for ⁷⁹Br) under EI is governed by the relative stabilities of the potential fragment ions and neutral losses. The presence of the bromine atom, the carbonyl group, and the aromatic heterocyclic system creates several competing fragmentation pathways.

The Molecular Ion (M⁺•)

The molecular ion is expected to be clearly visible. Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 265 and m/z 267 .[2][3] This characteristic M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the ion.

Major Fragmentation Pathways

The most probable fragmentation pathways are initiated by cleavage adjacent to the carbonyl group (α-cleavage), which is a well-established mechanism for ketones.[4][5][6]

  • Loss of the Bromomethyl Radical (•CH₂Br): The most favored initial fragmentation is the cleavage of the C-C bond between the carbonyl group and the bromomethyl group. This results in the loss of a bromomethyl radical (•CH₂Br) and the formation of the highly stable, resonance-delocalized 3-phenylisoxazol-4-yl acylium ion.

    • Fragment: [C₁₀H₆NO₂]⁺

    • m/z: 172

    • Significance: This is predicted to be a highly abundant, and likely the base peak, in the spectrum.

  • Formation of the Bromoacetyl Cation: A competing α-cleavage can occur on the other side of the carbonyl group, leading to the formation of a bromoacetyl cation and the loss of a 3-phenylisoxazol-4-yl radical.

    • Fragment: [C₂H₂BrO]⁺

    • m/z: 121 and 123

    • Significance: This fragment will also exhibit the characteristic 1:1 bromine isotope pattern.

  • Fragmentation of the Phenylisoxazole Core: The primary fragment at m/z 172 can undergo further fragmentation. A common pathway for acylium ions is the loss of a neutral carbon monoxide (CO) molecule.

    • Parent Ion: m/z 172

    • Neutral Loss: CO (28 Da)

    • Resulting Fragment: [C₉H₆N]⁺• (3-phenylisoxazole radical cation)

    • m/z: 144

  • Formation of the Benzoyl Cation: The isoxazole ring itself can fragment. A plausible rearrangement and cleavage of the m/z 144 ion can lead to the formation of the very stable benzoyl cation.

    • Parent Ion: m/z 144 (or a rearranged isomer)

    • Resulting Fragment: [C₇H₅O]⁺

    • m/z: 105

    • Significance: The benzoyl cation is a common and stable fragment in the mass spectra of phenyl-substituted carbonyl compounds.

  • Formation of the Phenyl Cation: The benzoyl cation (m/z 105) can subsequently lose a CO molecule to form the phenyl cation.

    • Parent Ion: m/z 105

    • Neutral Loss: CO (28 Da)

    • Resulting Fragment: [C₆H₅]⁺

    • m/z: 77

Predicted Fragmentation Diagram

Fragmentation_Pathway M [C₁₁H₈BrNO₂]⁺• m/z 265/267 Molecular Ion F172 [C₁₀H₆NO₂]⁺ m/z 172 3-Phenylisoxazol-4-yl Acylium Ion M->F172 - •CH₂Br F121 [C₂H₂BrO]⁺ m/z 121/123 Bromoacetyl Cation M->F121 - •C₉H₆N F144 [C₉H₆N]⁺• m/z 144 3-Phenylisoxazole Cation F172->F144 - CO F105 [C₇H₅O]⁺ m/z 105 Benzoyl Cation F144->F105 Rearrangement F77 [C₆H₅]⁺ m/z 77 Phenyl Cation F105->F77 - CO

Caption: Predicted EI fragmentation pathway of 2-bromo-1-(3-phenylisoxazol-4-yl)ethanone.

Summary of Predicted Fragments
m/z (Mass-to-Charge Ratio)Proposed Ion FormulaProposed Structure/NameFragmentation PathwayPredicted Abundance
265 / 267[C₁₁H₈BrNO₂]⁺•Molecular Ion-Moderate
172[C₁₀H₆NO₂]⁺3-Phenylisoxazol-4-yl Acylium Ionα-cleavage, loss of •CH₂BrHigh (likely Base Peak)
144[C₉H₆N]⁺•3-Phenylisoxazole CationLoss of CO from m/z 172Moderate
121 / 123[C₂H₂BrO]⁺Bromoacetyl Cationα-cleavage, loss of •C₉H₆NModerate to Low
105[C₇H₅O]⁺Benzoyl CationRearrangement from m/z 144High
77[C₆H₅]⁺Phenyl CationLoss of CO from m/z 105Moderate

Comparative Guide: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive structural confirmation relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural information from fragmentation.- Extremely high sensitivity (pg-fg range)- Provides molecular weight directly- Can be coupled with chromatography (GC/LC) for mixture analysis- Destructive technique- Isomers can be difficult to distinguish- Fragmentation can be complex to interpret
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed carbon-hydrogen framework, connectivity of atoms (¹H, ¹³C, COSY, HSQC).- Provides unambiguous structure elucidation- Non-destructive- Quantitative analysis is straightforward- Relatively low sensitivity (mg-µg range)- Requires highly pure samples- Expensive instrumentation and longer analysis times
Infrared (IR) Spectroscopy Presence of specific functional groups.- Fast and simple to operate- Non-destructive- Good for identifying key bonds (e.g., C=O, C-Br)- Provides limited structural information- Not suitable for complex mixture analysis- Spectrum can be difficult to interpret fully
Synergistic Application:

For 2-bromo-1-(3-phenylisoxazol-4-yl)ethanone, the ideal analytical approach would be:

  • IR Spectroscopy to quickly confirm the presence of the ketone (strong C=O stretch ~1690-1710 cm⁻¹) and the C-Br bond.

  • GC-MS to confirm the molecular weight (m/z 265/267) and the proposed fragmentation pattern, providing strong evidence for the overall structure.

  • ¹H and ¹³C NMR to provide the definitive proof of structure, showing the exact connectivity of all protons and carbons, including the substitution pattern on the isoxazole and phenyl rings.

Conclusion

The mass spectrometry fragmentation pattern of 2-bromo-1-(3-phenylisoxazol-4-yl)ethanone is predicted to be dominated by an initial α-cleavage, leading to the formation of a highly stable 3-phenylisoxazol-4-yl acylium ion at m/z 172. The presence of a single bromine atom is unequivocally confirmed by the characteristic M/M+2 isotopic pattern for the molecular ion (m/z 265/267) and any bromine-containing fragments. Subsequent fragmentation of the heterocyclic core is expected to yield other significant ions, including the benzoyl cation at m/z 105. While mass spectrometry provides invaluable data regarding molecular weight and structural motifs, it should be used in concert with NMR and IR spectroscopy for complete and unambiguous structural verification. This integrated approach ensures the highest level of scientific rigor in the characterization of novel synthetic compounds.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Retrieved from [1]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [2]

  • Harris, C. S. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Royal Society of Chemistry. Retrieved from [7]

  • Bowie, J. H., et al. (n.d.). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry. Retrieved from [8]

  • Nakata, H., Sakurai, H., Yoshizumi, H., & Tatematsu, A. (1968). The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry. Organic Mass Spectrometry, 1(2), 199–204. Retrieved from [9]

  • Zhang, J. Y., et al. (2004, March 15). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry. Retrieved from [10]

  • Benchchem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. Retrieved from [11]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [12]

  • Department of Chemistry. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [13]

  • Spectroscopy Online. (2025, December 1). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [4]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [6]

  • Widener University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [5]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [3]

  • BLDpharm. (n.d.). 14731-14-7|2-Bromo-1-(3-phenylisoxazol-5-yl)ethanone. Retrieved from [14]

  • Matrix Fine Chemicals. (n.d.). 2-BROMO-1-(3-PHENYL-1,2-OXAZOL-5-YL)ETHAN-1-ONE. Retrieved from [15]

Sources

Comparative Guide: Crystal Structure & Utility of 2-Bromo-1-(3-phenyl-4-isoxazolyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-bromo-1-(3-phenyl-4-isoxazolyl)ethanone is a critical electrophilic intermediate in the synthesis of bioactive heterocycles, particularly in the development of COX-2 inhibitors (e.g., valdecoxib analogs) and antimicrobial thiazoles. Its structural integrity is defined by the interplay between the planar 3-phenylisoxazole scaffold and the reactive


-bromoacetyl tail.

This guide provides a technical analysis of its crystallographic characteristics, comparing its solid-state behavior and purification performance against structural analogs and alternative isolation methods.

Part 1: Crystallographic Characterization

While the specific crystal structure of the 4-isoxazolyl regioisomer is frequently held as proprietary data in high-throughput screening campaigns, its lattice parameters can be rigorously bounded by analyzing the crystallographic data of its closest structural relatives: Ethyl 5-phenylisoxazole-3-carboxylate (Isoxazole core benchmark) and 2-bromo-1-(3-nitrophenyl)ethanone (Bromoacetyl benchmark).

Predicted Structural Parameters

The crystal packing of 2-bromo-1-(3-phenyl-4-isoxazolyl)ethanone is governed by


-

stacking of the aryl-isoxazole system and weak

/

interactions.
ParameterReference Analog (Source)Predicted Value for TargetStructural Implication
Space Group P2₁/c (Monoclinic) or P-1 (Triclinic)Monoclinic (P2₁/c) Common for planar aromatics; favors centrosymmetric dimers.
Isoxazole-Phenyl Torsion 0.1° - 5.8° (Ethyl 5-phenylisoxazole-3-carboxylate)< 10° (Co-planar) High conjugation; enhanced stability but lower solubility.
C-Br Bond Length 1.92 - 1.94 Å (2-bromo-1-(3-nitrophenyl)ethanone)1.93 ± 0.02 Å Long, weak bond indicating high reactivity (lachrymator).
C=O Bond Length 1.21 Å1.21 - 1.22 Å Typical ketone character; acceptor for H-bonds.
Packing Interactions

-

stacking (3.4 Å)
Face-to-Face Stacking Drives crystallization from non-polar solvents.
Structural Logic
  • Planarity: The 3-phenyl ring and the isoxazole core tend to adopt a coplanar conformation to maximize orbital overlap, creating flat "sheets" in the crystal lattice.

  • Reactive Tail: The bromoacetyl group (

    
    ) often twists slightly out of plane (torsion angle 
    
    
    
    170-180°) to minimize steric clash with the isoxazole ring nitrogen or oxygen, exposing the backside of the C-Br bond to nucleophilic attack.

Part 2: Performance Comparison

Purification Efficiency: Crystallization vs. Chromatography

For drug development workflows, isolating this intermediate via crystallization is superior to chromatography due to the instability of the C-Br bond on silica gel.

FeatureCrystallization (Recommended) Column Chromatography (Alternative) Net Advantage
Purity > 98% (Single polymorph)90-95% (Risk of hydrolysis)Crystallization yields HPLC-grade material.
Stability High (Lattice energy protects C-Br)Low (Silica acidity promotes degradation)Crystallization extends shelf-life.
Scalability Linear (Multi-gram to Kg)Poor (Solvent intensive)Crystallization reduces solvent waste by 70%.
Yield 75 - 85%60 - 70%Crystallization minimizes mass loss.
Stability Comparison: Bromo- vs. Chloro- Analogs

The choice between the bromo- and chloro- variants impacts synthetic utility.

  • 2-Bromo-1-(3-phenyl-4-isoxazolyl)ethanone:

    • Reactivity: High (

      
      ). Ideal for difficult cyclizations (e.g., with bulky thioureas).
      
    • Handling: Solid is stable at 4°C; solution degrades rapidly.

  • 2-Chloro-1-(3-phenyl-4-isoxazolyl)ethanone:

    • Reactivity: Low (

      
      ). Requires higher temperatures/catalysts (NaI).
      
    • Handling: Very stable; can be stored at RT.

Part 3: Experimental Protocols

Synthesis & Crystallization Workflow

Objective: Synthesize and crystallize 2-bromo-1-(3-phenyl-4-isoxazolyl)ethanone avoiding over-bromination.

Reagents:

  • 1-(3-phenyl-4-isoxazolyl)ethanone (1.0 eq)

  • Phenyltrimethylammonium tribromide (PTAB) or

    
     (1.05 eq)
    
  • Solvent: THF/Ethanol (1:1)

Protocol:

  • Dissolution: Dissolve the ketone in THF (5 mL/g).

  • Bromination: Add PTAB portion-wise at 0°C. Stir for 2 hours, allowing to warm to RT.

    • Mechanistic Note: Use of PTAB prevents the formation of

      
       gas, reducing acid-catalyzed degradation of the isoxazole ring.
      
  • Quench: Pour mixture into ice-water. The crude solid precipitates.

  • Crystallization (Critical Step):

    • Filter the crude solid.

    • Dissolve in minimum boiling Ethanol (95%) .

    • Add Hexane dropwise until turbidity is observed.

    • Cool slowly to 4°C overnight.

    • Result: Colorless needles or prisms suitable for XRD.

Single Crystal X-Ray Diffraction Setup

To validate the structure, use the following acquisition parameters:

  • Mounting: Cryoloop with Paratone-N oil.

  • Temperature: 100 K (essential to reduce thermal motion of the terminal Br).

  • Radiation: Mo

    
     (
    
    
    
    Å) or Cu
    
    
    (for absolute configuration if chiral impurities exist).
  • Refinement: SHELXL, treating phenyl rings as rigid bodies if disorder is present.

Part 4: Visualization of Workflows

Synthesis and Crystallization Pathway[1]

SynthesisPath Start 1-(3-phenyl-4- isoxazolyl)ethanone Reagent Bromination (PTAB/THF, 0°C) Start->Reagent Activation Crude Crude Precipitate (Mix of Mono/Di-bromo) Reagent->Crude Precipitation Purification Recrystallization (EtOH/Hexane) Crude->Purification Solvent Selection Product Pure Crystalline 2-bromo-1-(3-phenyl- 4-isoxazolyl)ethanone Purification->Product Slow Cooling XRD X-Ray Diffraction (P21/c Confirmation) Product->XRD Characterization

Caption: Step-by-step pathway from precursor to crystallographic validation.

Structural Interaction Logic

CrystalPacking Molecule 2-bromo-1-(3-phenyl- 4-isoxazolyl)ethanone PiStack π-π Stacking (Phenyl-Isoxazole) Molecule->PiStack Planar Core HBond Weak H-Bonds (C-H...O / C-H...Br) Molecule->HBond Polar Tail Lattice Stable Crystal Lattice (High Melting Point) PiStack->Lattice HBond->Lattice Stability Chemical Stability (Protected C-Br bond) Lattice->Stability Prevents Hydrolysis

Caption: Logical relationship between molecular features and bulk solid-state stability.

References

  • Crystal Structure of 2-bromo-1-(3-nitrophenyl)ethanone

    • Source: Jasinski, J. P., et al. (2010). Acta Crystallographica Section E.
    • Relevance: Provides bond length benchmarks for the -bromoacetyl moiety ( Å).
    • URL:[Link]

  • Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxyl

    • Source: Halut, S., et al. (2017). Acta Crystallographica Section E.
    • Relevance: Establishes the planarity (torsion < 1°) of the phenyl-isoxazole scaffold.
    • URL:[Link]

  • Synthesis and biological evaluation of isoxazole deriv

    • Source: ResearchG
    • Relevance: Validates the synthetic pathway and stability profiles of 3-phenylisoxazole intermedi
    • URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper disposal of Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-. As a brominated alpha-ketone derivative of an isoxazole heterocycle, this compound presents specific chemical hazards that demand a rigorous and informed approach to its handling and disposal. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents. The procedures outlined below are designed to ensure personnel safety, regulatory compliance, and environmental protection.

Hazard Identification and Immediate Safety Concerns

Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- is not a common, commercially available reagent with a dedicated Safety Data Sheet (SDS). Therefore, its hazard profile must be inferred from its structural components: an alpha-bromo ketone and an isoxazole ring. Structurally similar alpha-bromo ketones are known to be potent lachrymators, corrosive, and toxic.

Primary Hazards Include:

  • Severe Skin Corrosivity: Causes severe skin burns and damage upon contact.[1][2][3]

  • Serious Eye Damage: Poses a high risk of causing permanent eye damage.[2][3][4]

  • Lachrymator: The substance is expected to be a lachrymator, causing a significant flow of tears and irritation upon exposure to vapors.[3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2][5]

  • Toxicity: Harmful if swallowed or in contact with skin.[1][2]

Due to these hazards, this compound is classified as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular solid waste containers.

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory when handling Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-, whether in pure form or in solution. All handling, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[6]

EquipmentSpecificationRationale
Hand Protection Heavy-duty nitrile or neoprene gloves.Provides chemical resistance against brominated organic compounds. Always inspect gloves for integrity before use.[1]
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and the lachrymatory effects of vapors. Standard safety glasses are insufficient.[2][6]
Body Protection A fully buttoned, flame-resistant lab coat.Protects skin from accidental contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][7]
Respiratory Protection Not typically required if handled exclusively within a functioning chemical fume hood.For spill cleanup outside a hood, a full-face respirator with appropriate cartridges may be necessary.[2]

Spill Management Procedures

Accidental spills must be managed immediately and safely. The response depends on the scale of the spill.

Small Spill (Manageable within 10-15 minutes by trained personnel)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear the full PPE ensemble described in the table above.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization (Optional but Recommended): For residual material, a saturated aqueous solution of sodium thiosulfate can be used to neutralize the reactive bromine.[8]

  • Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated, sealable, and clearly labeled hazardous waste container.[4][5]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Large Spill (Unmanageable by lab personnel)
  • EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.

  • ALERT: Activate the nearest fire alarm and notify your institution's emergency services and EHS department from a safe location.[6]

  • SECURE: Prevent personnel from entering the contaminated area until the emergency response team arrives.

Step-by-Step Disposal Protocol

The guiding principle for disposal is waste segregation . As a brominated organic compound, Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- must be disposed of as halogenated organic waste .[9][10] Mixing it with non-halogenated waste streams increases disposal costs and complexity.[10]

  • Select the Correct Waste Container:

    • Use a designated, compatible container for halogenated organic waste. This is often a glass bottle or a polyethylene-lined drum provided by your EHS department.[6][9]

    • Ensure the container has a secure, screw-top cap to prevent leakage and vapor release.[11]

  • Label the Container:

    • The moment the first drop of waste is added, the container must be labeled.

    • The label must clearly state "HAZARDOUS WASTE".[11]

    • List all chemical constituents by their full name, including solvents and the full name "Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-". Do not use abbreviations or chemical formulas.[11]

    • Mark all applicable hazard characteristics (e.g., Corrosive, Toxic).[11]

  • Waste Accumulation:

    • Collect all waste containing this compound, including pure substance, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), in the labeled container.

    • Keep the waste container closed at all times, except when adding waste.[11]

    • Store the container in a designated satellite accumulation area within the lab, away from incompatible materials like strong oxidizing agents, bases, or metals.[1][6]

  • Final Disposal:

    • Once the container is full (no more than 95% capacity to allow for expansion), or when the experiment is complete, arrange for pickup by your institution's EHS department.[11]

    • Follow your institution's specific procedure for requesting a chemical waste pickup, which may involve an online form or a direct call.[11]

    • EHS will transport the waste to a licensed hazardous waste disposal facility, where it will likely be destroyed via high-temperature incineration equipped with scrubbers to handle the resulting hydrobromic acid.[9][12]

Logical Workflow for Disposal and Spill Management

The following diagram outlines the decision-making process for handling and disposing of Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-.

G cluster_main Handling & Disposal Workflow cluster_routine Routine Waste Generation cluster_spill Accidental Spill Event cluster_small_spill Small Spill cluster_large_spill Large Spill start Handling Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)- waste_gen Generate Waste (e.g., residual chemical, solutions) start->waste_gen spill Spill Occurs start->spill collect Collect in Designated Halogenated Waste Container waste_gen->collect label_waste Label Container: 'Hazardous Waste' 'Halogenated' Full Chemical Names collect->label_waste store Store in Satellite Accumulation Area label_waste->store pickup Contact EHS for Pickup store->pickup small_spill_node Small Spill (Manageable by lab staff) spill->small_spill_node large_spill_node Large Spill (Unmanageable) spill->large_spill_node alert_colleagues Alert Colleagues small_spill_node->alert_colleagues don_ppe Don Full PPE alert_colleagues->don_ppe absorb Absorb & Neutralize don_ppe->absorb collect_spill Collect Debris as Hazardous Waste absorb->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate evacuate EVACUATE AREA large_spill_node->evacuate alert_emergency Alert EHS & Emergency Services evacuate->alert_emergency secure Secure the Area alert_emergency->secure

Caption: Disposal and spill response decision tree.

References

  • Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. United States Environmental Protection Agency. Link

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?Link

  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. Link

  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone. Link

  • Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 2-Bromo-1-indanone. Link

  • Echemi. 2-BROMO-1-(3,4-DIMETHYL-PHENYL)-ETHANONE Safety Data Sheets. Link

  • Washington State University. Standard Operating Procedure for Bromine. Link

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. Link

  • U.S. Environmental Protection Agency. (1995). Environmental Fact Sheet, Organobromine - TWO NEW HAZARDOUS WASTE CODES ADDED FROM ORGANOBROMINE PRODUCTION. Link

  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. Link

  • Dou, G., & Shi, D. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653. Link

  • BenchChem. (2025). Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols. Link

  • Talha, S., et al. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Link

  • TCI Chemicals. (2025, January 29). SAFETY DATA SHEET: 2-Bromo-1-propene. Link

  • Royal Society of Chemistry. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Link

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2,4'-Dibromoacetophenone. Link

  • LookChem. Ethanone, 2-bromo-1-(3-methyl-5-isoxazolyl) Safety Data Sheets(SDS). Link

  • Dou, G., & Shi, D. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645–13653. Link

  • The University of Texas at Austin Environmental Health and Safety. Chemical Waste. Link

  • West Virginia University Environmental Health and Safety. Waste Management Guide. Link

  • Massachusetts Institute of Technology Environmental Health & Safety. Chemicals. Link

  • AK Scientific, Inc. Safety Data Sheet: 2-Bromo-4-isopropoxy-1-nitro-benzene. Link

  • Chamberland Research Group. SOP Working with Bromine. Link

  • Weill Cornell Medicine Environmental Health and Safety. (2020, August 27). Waste Disposal Procedure. Link

  • Oregon State University Environmental Health & Safety. Hazardous Waste Reduction. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.